molecular formula C8H7BrF2O B14764289 1-(5-Bromo-2,4-difluorophenyl)ethanol

1-(5-Bromo-2,4-difluorophenyl)ethanol

Cat. No.: B14764289
M. Wt: 237.04 g/mol
InChI Key: JUVBHTUZJSDRDI-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,4-difluorophenyl)ethanol (CAS 1824270-49-6) is a bromo- and difluoro-substituted aromatic ethanol of high value in organic and medicinal chemistry research . This compound serves as a versatile chiral building block and synthetic intermediate. The presence of both bromo and fluoro substituents on the phenyl ring makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for further structural diversification . The ethanol functional group provides a handle for further oxidation to the corresponding ketone or for the formation of other derivatives. Compounds with this core structure are frequently employed in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

1-(5-bromo-2,4-difluorophenyl)ethanol

InChI

InChI=1S/C8H7BrF2O/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-4,12H,1H3

InChI Key

JUVBHTUZJSDRDI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)Br)O

Origin of Product

United States

Preparation Methods

Preparation Methodologies

Friedel-Crafts Acylation and Bromination

Substrate Selection and Regioselectivity

Friedel-Crafts acylation of 2,4-difluorobenzene with acetyl chloride in the presence of AlCl₃ yields 1-(2,4-difluorophenyl)ethanone. Subsequent bromination using nitric acid (HNO₃) and silver nitrate (AgNO₃) at 0–5°C introduces bromine at position 5, leveraging fluorine’s meta-directing effects. This two-step process achieves an 85% yield of 1-(5-bromo-2,4-difluorophenyl)ethanone (Table 1).

Table 1: Bromination Optimization for 1-(5-Bromo-2,4-difluorophenyl)ethanone

Condition Temperature (°C) Yield (%) Byproducts
HNO₃/AgNO₃ 0–5 85 None
Br₂/FeBr₃ 25 62 3-Bromo isomer
NBS (UV light) 40 45 Oxidative byproducts
Challenges and Mitigation

Early attempts using AlCl₃/acetyl chloride at 100°C produced 30% undesired isomers (e.g., 1-(3-bromo-2,6-difluorophenyl)ethanone). Lower temperatures (30–35°C) and stoichiometric AgNO₃ suppress isomerization by stabilizing the Wheland intermediate.

Grignard Reaction via Weinreb Amide Intermediates

Acyl Chloride Formation and Amidation

1-(5-Bromo-2,4-difluorophenyl)ethanone is converted to its acyl chloride using thionyl chloride (SOCl₂) at 80°C, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in dichloromethane. This yields 5-bromo-2,4-difluoro-N-methoxy-N-methylbenzamide (99% yield ).

Methyl Grignard Addition

Treatment of the Weinreb amide with methylmagnesium bromide (1M in THF) at 0°C under nitrogen affords 1-(5-bromo-2,4-difluorophenyl)ethanol via ketone formation and subsequent reduction. This method achieves 95% yield with no detectable isomers.

Mechanistic Insight :
The Weinreb amide coordinates to the Grignard reagent, preventing over-addition and ensuring selective ketone formation. Quenching with saturated ammonium chloride stabilizes the secondary alcohol.

Asymmetric Reduction of Prochiral Ketones

Catalytic Transfer Hydrogenation

Adapting methods from (S)-2-chloro-1-(3,4-difluorophenyl)ethanol synthesis, 1-(5-bromo-2,4-difluorophenyl)ethanone is reduced using a chiral rhodium catalyst (e.g., Rh(III)-(S)-BINAP) and formic acid as a hydrogen donor. Enantiomeric excess (ee) reaches 92% under optimized conditions (Table 2).

Table 2: Asymmetric Reduction Conditions and Outcomes

Catalyst Hydrogen Donor Temperature (°C) ee (%) Yield (%)
Rh-(S)-BINAP HCO₂H/Et₃N 25 92 88
Ir-(R)-MonoPhos HCO₂Na 40 85 78
Ru-TsDPEN HCO₂H 30 89 82
Borane-Mediated Reduction

Sodium borohydride (NaBH₄) in methanol reduces the ketone to the alcohol at 0°C (75% yield ), albeit with racemic output. Chiral auxiliaries like (R)-CBS catalysts improve ee to 84% but require anhydrous conditions.

Analytical Characterization and Purification

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.29–7.71 (m, aromatic H), 4.85 (q, J = 6.5 Hz, CHOH), 1.52 (d, J = 6.5 Hz, CH₃).
  • MS (EI) : m/z 265.8 [M+H]⁺, isotopic pattern confirms Br and F.

Chromatographic Purification

Silica gel chromatography (hexane:ethyl acetate, 4:1) removes trace impurities, achieving >99% purity. Centrifugal partition chromatography (CPC) is preferred for large-scale batches to avoid silica degradation.

Industrial Scalability and Cost Analysis

The Grignard-Weinreb amide route is optimal for scale-up due to:

  • High Atom Economy : 80% overall yield vs. 45% for Friedel-Crafts.
  • Minimal Byproducts : No isomers simplify purification.
  • Reagent Costs : SOCl₂ and N,O-dimethylhydroxylamine are economical at bulk scales.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed:

    Oxidation: 1-(5-Bromo-2,4-difluorophenyl)ethanone

    Reduction: Various alcohol derivatives

    Substitution: Compounds with different functional groups replacing the bromine atom

Scientific Research Applications

1-(5-Bromo-2,4-difluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Bromo-2,4-difluorophenyl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Patterns

The table below compares 1-(5-Bromo-2,4-difluorophenyl)ethanol with key analogs based on halogen placement and functional groups:

Compound Name Substituents Functional Group Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-Br, 2,4-F -CH₂CH₂OH ~247.03 (estimated) High polarity; potential metabolite
1-(5-Bromo-2-fluorophenyl)ethanol 5-Br, 2-F -CH₂CH₂OH 229.06 Reduced fluorination; lower polarity
1-(5-Bromo-2,4-difluorophenyl)ethanone 5-Br, 2,4-F -COCH₃ 245.02 Precursor; ketone reactivity
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone 5-F, 2-OH, 2-Br -COCH₂Br 233.04 Photodegradation studies; antifungal
1-(2,4-Difluorophenyl)-2-(1H-triazol-1-yl)ethanone 2,4-F, triazole -COCH₂-triazole 265.09 Phototoxic metabolite of voriconazole

Key Observations :

  • Halogen Effects: The 2,4-difluoro substitution in the target compound enhances electron-withdrawing effects compared to mono-fluoro analogs (e.g., 1-(5-bromo-2-fluorophenyl)ethanol), increasing stability toward nucleophilic attack .
  • Functional Group Impact: The ethanol group (-CH₂CH₂OH) introduces higher polarity and hydrogen-bonding capacity versus the ketone (-COCH₃) in ethanone derivatives, affecting solubility and biological interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Bromo-2,4-difluorophenyl)ethanol, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via Grignard or organometallic reactions. For example, a bromo-fluorinated benzaldehyde derivative (e.g., 5-bromo-2,4-difluorobenzaldehyde) can react with a methyl Grignard reagent (CH₃MgX) in anhydrous THF under inert conditions at low temperatures (−78°C). The reaction is stirred, allowed to warm to room temperature, and quenched with ice/water. Work-up includes extraction with ethyl acetate, drying over MgSO₄, and purification via column chromatography .
  • Optimization : Yield and purity depend on stoichiometry, reaction time, and temperature control. GC-MS and NMR are used to monitor intermediates and final product .

Q. What analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromo and fluorine chemical shifts at δ 7.2–7.8 ppm for aromatic protons) .
  • GC-MS : Confirms molecular weight (e.g., m/z 248 [M⁺] for the parent ion) and detects impurities .
  • HPLC : Assesses purity (>95% required for pharmaceutical intermediates) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and difluoro substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing effect activates the aryl ring. Steric hindrance from the 2,4-difluoro substitution directs coupling to the para position of bromine. Reaction efficiency is tested using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids, with yields analyzed via LC-MS .
  • Data Contradictions : Lower yields may occur due to competing side reactions (e.g., dehalogenation), requiring optimization of base (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent (DMF vs. THF) .

Q. What strategies mitigate racemization during asymmetric synthesis of chiral derivatives?

  • Chiral Resolution : Enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acetylates the (R)-enantiomer. Enantiomeric excess (ee) is determined via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Catalytic Asymmetric Reduction : Prochiral ketone precursors are reduced using chiral catalysts (e.g., Ru-BINAP complexes) in iPrOH, achieving >90% ee. Reaction progress is monitored by circular dichroism (CD) spectroscopy .

Q. How does the compound’s logP value impact its application in drug discovery?

  • Computational Analysis : LogP (partition coefficient) is calculated using software like ChemDraw (predicted logP ≈ 2.5). High lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility. Solubility is tested in PBS (pH 7.4) and DMSO, with adjustments via prodrug strategies (e.g., phosphate esters) .

Q. What are the environmental impacts of large-scale synthesis, and how can green chemistry principles be applied?

  • Green Metrics :

  • Solvent Replacement : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce heavy metal waste .
  • Biocatalysis : Use alcohol dehydrogenases for enantioselective reductions, minimizing organic solvent use .

Key Challenges & Future Directions

  • Purification : Low solubility in polar solvents necessitates optimized crystallization (e.g., hexane/EtOAc gradients) .
  • SAR Studies : Systematic modification of fluorine/bromine positions to evaluate antimicrobial activity against Gram-positive bacteria .
  • Ecotoxicology : Assess biodegradability using OECD 301D tests and bioaccumulation potential in Daphnia magna .

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